2-(4-chlorophenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenoxy group, an ethoxyphenyl group, and a thiadiazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the etherification of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyacetyl chloride. This intermediate is then reacted with 3-(4-ethoxyphenyl)-1,2,4-thiadiazole-5-amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, temperature control, and solvent selection to ensure efficient conversion of reactants to the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-(4-chlorophenoxy)propionyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate .
Flufenprox: 1-(4-chlorophenoxy)-3-[[2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy]methyl]benzene.
Uniqueness
2-(4-chlorophenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
Properties
Molecular Formula |
C18H16ClN3O3S |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C18H16ClN3O3S/c1-2-24-14-7-3-12(4-8-14)17-21-18(26-22-17)20-16(23)11-25-15-9-5-13(19)6-10-15/h3-10H,2,11H2,1H3,(H,20,21,22,23) |
InChI Key |
XPELHSJHDVPDCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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